Sutchuenmedin A
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Overview
Description
Sutchuenmedin A is a prenylflavonoid compound isolated from the 70% ethanol extract of the plant Epimedium sutchuenense . This compound, along with its counterpart Sutchuenmedin B, was identified through spectral analysis and has garnered interest due to its unique chemical structure and potential biological activities .
Preparation Methods
Synthetic Routes and Reaction Conditions: Sutchuenmedin A is primarily obtained through extraction from the aerial parts of Epimedium sutchuenense using 70% ethanol . The extraction process involves macerating the plant material in ethanol, followed by filtration and concentration of the extract. The compound is then isolated using chromatographic techniques such as high-performance liquid chromatography (HPLC) and characterized using nuclear magnetic resonance (NMR) and mass spectrometry (MS) techniques .
Industrial Production Methods: Currently, there are no large-scale industrial production methods for this compound. The compound is typically produced in small quantities for research purposes through the extraction process described above .
Chemical Reactions Analysis
Types of Reactions: Sutchuenmedin A undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at specific positions on the flavonoid structure, often using reagents like halides or alkoxides.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed:
Oxidation: Formation of hydroxylated derivatives.
Reduction: Formation of reduced flavonoid derivatives.
Substitution: Formation of alkylated or acylated flavonoid derivatives.
Scientific Research Applications
Sutchuenmedin A has several scientific research applications, including:
Mechanism of Action
The mechanism of action of Sutchuenmedin A involves its interaction with various molecular targets and pathways. It is believed to exert its effects through:
Antioxidant Activity: Scavenging free radicals and reducing oxidative stress.
Anti-inflammatory Activity: Inhibiting the production of pro-inflammatory cytokines and enzymes.
Molecular Targets: Potential targets include enzymes involved in oxidative stress and inflammation pathways, such as cyclooxygenase and lipoxygenase.
Comparison with Similar Compounds
Sutchuenmedin A is unique among prenylflavonoids due to its specific structural features and biological activities. Similar compounds include:
Sutchuenmedin B: Another prenylflavonoid isolated from Epimedium sutchuenense with similar but distinct biological activities.
Epimedin A, B, and C: Other flavonoids from Epimedium species with varying degrees of biological activity.
This compound stands out due to its unique structural configuration and specific biological effects, making it a valuable compound for further research and potential therapeutic applications.
Properties
IUPAC Name |
3-[(2S,3R,4R,5R,6S)-4,5-dihydroxy-6-methyl-3-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxy-5-hydroxy-2-(4-methoxyphenyl)-8,8-dimethylpyrano[2,3-h]chromen-4-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C33H38O14/c1-13-21(35)24(38)26(40)31(42-13)46-30-25(39)22(36)14(2)43-32(30)45-29-23(37)20-18(34)12-19-17(10-11-33(3,4)47-19)28(20)44-27(29)15-6-8-16(41-5)9-7-15/h6-14,21-22,24-26,30-32,34-36,38-40H,1-5H3/t13-,14-,21-,22-,24+,25+,26+,30+,31-,32-/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WNTBDGJNPGBIQF-NLDOALJTSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C(C(C(O1)OC2C(C(C(OC2OC3=C(OC4=C(C3=O)C(=CC5=C4C=CC(O5)(C)C)O)C6=CC=C(C=C6)OC)C)O)O)O)O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)O[C@@H]2[C@@H]([C@H]([C@@H](O[C@H]2OC3=C(OC4=C(C3=O)C(=CC5=C4C=CC(O5)(C)C)O)C6=CC=C(C=C6)OC)C)O)O)O)O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H38O14 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
658.6 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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